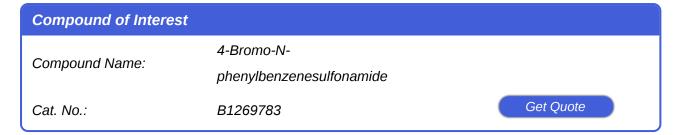


An In-depth Technical Guide to the Synthesis of 4-Bromo-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of **4-Bromo-N-phenylbenzenesulfonamide**, a key intermediate in organic synthesis. The document details the primary synthetic route, experimental protocols, and relevant physicochemical data. It is intended to serve as a practical resource for professionals engaged in chemical research and pharmaceutical development. The sulfonamide functional group is a critical pharmacophore in a wide array of therapeutic agents, making this synthesis a fundamental process in medicinal chemistry.[1]

Core Synthesis Route

The principal method for synthesizing **4-Bromo-N-phenylbenzenesulfonamide** involves the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and aniline.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of the aniline molecule attacks the highly electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which serves both as a catalyst and a scavenger for the hydrochloric acid byproduct.

Reaction Scheme:

The overall chemical transformation is depicted below:



4-Bromobenzenesulfonyl Chloride + Aniline → 4-Bromo-N-phenylbenzenesulfonamide + HCl

Physicochemical and Spectroscopic Data

The key physical and chemical properties of the target compound and its primary reactants are summarized below for reference.

Table 1: Physicochemical Properties of 4-Bromo-N-phenylbenzenesulfonamide

Property	Value	Source
CAS Number	7454-54-8	[3][4][5]
Molecular Formula	C12H10BrNO2S	[4][5]
Molecular Weight	312.18 g/mol	[4][6]
Melting Point	116-117 °C	[6]
Boiling Point	420.8±47.0 °C (Predicted)	[6]
Density	1.603±0.06 g/cm³ (Predicted)	[6]

| Appearance | Solid |[5] |

Table 2: Properties of Key Reactants

Compound	Molecular Formula	Molar Mass (g/mol)	Role
4- Bromobenzenesulf onyl Chloride	C ₆ H ₄ BrClO ₂ S	255.52	Electrophile
Aniline	C ₆ H ₇ N	93.13	Nucleophile

| Pyridine | C5H5N | 79.10 | Base/Solvent |

Table 3: Representative Spectroscopic Data for 4-Bromo-N-phenylbenzenesulfonamide



¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)
~9.8-10.2 (s, 1H, -SO₂NH-)	~141.0 (Ar-C)
~7.7-7.9 (d, 2H, Ar-H ortho to SO ₂)	~137.5 (Ar-C)
~7.5-7.7 (d, 2H, Ar-H ortho to Br)	~132.5 (Ar-CH)
~7.2-7.4 (m, 5H, Phenyl-H)	~129.5 (Ar-CH)
	~128.0 (Ar-CH)
	~125.0 (Ar-CH)
	~121.0 (Ar-CH)

Note: This table presents typical, expected chemical shifts. Actual experimental data may vary based on solvent and instrument conditions.

Detailed Experimental Protocol

This section outlines a standard laboratory procedure for the synthesis of **4-Bromo-N-phenylbenzenesulfonamide**.

Objective: To synthesize **4-Bromo-N-phenylbenzenesulfonamide** from 4-bromobenzenesulfonyl chloride and aniline.

Materials:

- Aniline (1.0 eq)
- 4-Bromobenzenesulfonyl chloride (1.05 eq)
- Pyridine (as solvent)
- · Ice-cold water
- Acetonitrile or Ethanol (for recrystallization)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)



- Stirring apparatus
- Filtration equipment (Büchner funnel)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve aniline (1.0 equivalent) in pyridine.
- Addition of Reagent: To this solution, gradually add 4-bromobenzenesulfonyl chloride (1.05 equivalents) in portions while stirring. An exothermic reaction may be observed. Maintain the temperature as needed with an ice bath.
- Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 70 °C) for approximately 2-3 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.[7] This will cause the product to precipitate out of the solution.
- Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[7] Wash
 the crude product with cold water to remove any remaining pyridine and other water-soluble
 impurities.
- Purification: Purify the crude solid by recrystallization from a suitable solvent, such as acetonitrile or ethanol, to yield the final product as a crystalline solid.[7]
- Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

Visualized Workflows and Mechanisms

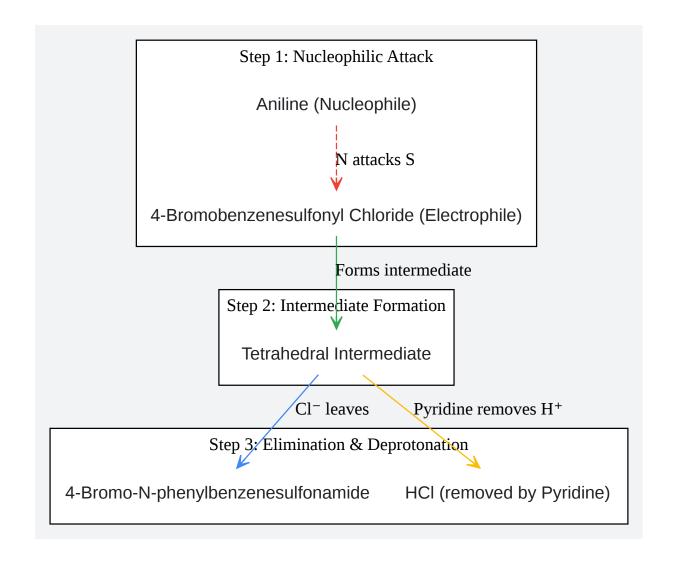
Diagrams created using Graphviz provide a clear visual representation of the synthesis workflow, reaction mechanism, and a relevant biological pathway for the broader class of sulfonamides.





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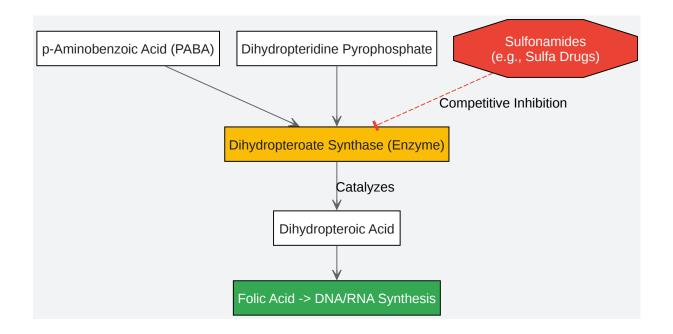
Caption: General experimental workflow for the synthesis process.





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Caption: Simplified mechanism of sulfonamide formation.



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Caption: General bacterial folic acid synthesis pathway inhibited by sulfonamides.

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